Cas no 2680686-79-5 (benzyl N-{1-(3-bromophenyl)cyclobutylmethyl}carbamate)
benzyl N-{1-(3-bromophenyl)cyclobutylmethyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- 2680686-79-5
- EN300-28301280
- benzyl N-{[1-(3-bromophenyl)cyclobutyl]methyl}carbamate
- benzyl N-{1-(3-bromophenyl)cyclobutylmethyl}carbamate
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- Inchi: 1S/C19H20BrNO2/c20-17-9-4-8-16(12-17)19(10-5-11-19)14-21-18(22)23-13-15-6-2-1-3-7-15/h1-4,6-9,12H,5,10-11,13-14H2,(H,21,22)
- InChI Key: IVZMYAUTYRDXKA-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1(CNC(=O)OCC2C=CC=CC=2)CCC1
Computed Properties
- Exact Mass: 373.06774g/mol
- Monoisotopic Mass: 373.06774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 38.3Ų
benzyl N-{1-(3-bromophenyl)cyclobutylmethyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28301280-0.05g |
benzyl N-{[1-(3-bromophenyl)cyclobutyl]methyl}carbamate |
2680686-79-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28301280-0.1g |
benzyl N-{[1-(3-bromophenyl)cyclobutyl]methyl}carbamate |
2680686-79-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28301280-0.25g |
benzyl N-{[1-(3-bromophenyl)cyclobutyl]methyl}carbamate |
2680686-79-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28301280-0.5g |
benzyl N-{[1-(3-bromophenyl)cyclobutyl]methyl}carbamate |
2680686-79-5 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28301280-1.0g |
benzyl N-{[1-(3-bromophenyl)cyclobutyl]methyl}carbamate |
2680686-79-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28301280-2.5g |
benzyl N-{[1-(3-bromophenyl)cyclobutyl]methyl}carbamate |
2680686-79-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28301280-5.0g |
benzyl N-{[1-(3-bromophenyl)cyclobutyl]methyl}carbamate |
2680686-79-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28301280-10.0g |
benzyl N-{[1-(3-bromophenyl)cyclobutyl]methyl}carbamate |
2680686-79-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-28301280-1g |
benzyl N-{[1-(3-bromophenyl)cyclobutyl]methyl}carbamate |
2680686-79-5 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28301280-5g |
benzyl N-{[1-(3-bromophenyl)cyclobutyl]methyl}carbamate |
2680686-79-5 | 5g |
$3520.0 | 2023-09-07 |
benzyl N-{1-(3-bromophenyl)cyclobutylmethyl}carbamate Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on benzyl N-{1-(3-bromophenyl)cyclobutylmethyl}carbamate
Comprehensive Overview of Benzyl N-{1-(3-Bromophenyl)cyclobutylmethyl}carbamate (CAS No. 2680686-79-5)
Benzyl N-{1-(3-bromophenyl)cyclobutylmethyl}carbamate (CAS No. 2680686-79-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique cyclobutylmethyl and carbamate functional groups, serves as a key intermediate in the synthesis of bioactive molecules. Its structural features, including the 3-bromophenyl moiety, make it a versatile building block for drug discovery and material science applications.
In recent years, the demand for benzyl carbamate derivatives has surged due to their role in developing novel therapeutics. Researchers are particularly interested in compounds like benzyl N-{1-(3-bromophenyl)cyclobutylmethyl}carbamate for their potential in targeting specific biological pathways. The bromine substituent enhances the compound's reactivity, enabling precise modifications in synthetic routes. This aligns with the growing trend of precision chemistry, where tailored molecules are designed for high-efficacy applications.
The synthesis of CAS No. 2680686-79-5 involves multi-step organic reactions, often starting from 1-(3-bromophenyl)cyclobutanecarboxylic acid. Advanced techniques such as catalytic hydrogenation and protecting group strategies are employed to achieve high yields and purity. These methods are frequently discussed in forums and publications, reflecting the compound's relevance in modern medicinal chemistry and process optimization.
From an industrial perspective, benzyl N-{1-(3-bromophenyl)cyclobutylmethyl}carbamate is valued for its scalability and compatibility with green chemistry principles. Companies are increasingly adopting solvent-free or low-waste synthetic routes to meet environmental regulations, a topic highly searched in sustainable chemistry circles. The compound's stability under various conditions also makes it a candidate for high-throughput screening and combinatorial chemistry.
In the context of drug development, this compound's carbamate group is pivotal for enhancing bioavailability and metabolic stability. Its cyclobutyl ring contributes to conformational rigidity, a property sought after in kinase inhibitors and GPCR modulators. These attributes are frequently queried in AI-driven drug design platforms, highlighting the compound's intersection with cutting-edge technology.
Analytical characterization of CAS No. 2680686-79-5 typically involves NMR spectroscopy, mass spectrometry, and HPLC purity testing. Data from these techniques are crucial for quality control, a concern often raised in pharmaceutical manufacturing discussions. The compound's chromatographic behavior is also a subject of interest for researchers optimizing separation protocols.
Looking ahead, benzyl N-{1-(3-bromophenyl)cyclobutylmethyl}carbamate is poised to play a role in emerging fields like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Its modular structure allows for facile incorporation into bifunctional molecules, a hot topic in targeted protein degradation research. This aligns with frequent searches on next-generation therapeutics and small-molecule modalities.
In summary, CAS No. 2680686-79-5 represents a convergence of synthetic utility and biological relevance. Its applications span from traditional organic synthesis to innovative biopharmaceutical approaches, making it a compound of enduring interest in both academic and industrial settings.
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